Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC13798066
Molecular Formula: C7H9FN2O2
Molecular Weight: 172.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9FN2O2 |
|---|---|
| Molecular Weight | 172.16 g/mol |
| IUPAC Name | ethyl 4-fluoro-1-methylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H9FN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3 |
| Standard InChI Key | CZHHRKMNXCUUEN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C=C1F)C |
| Canonical SMILES | CCOC(=O)C1=NN(C=C1F)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and IUPAC Nomenclature
Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate has the molecular formula C₈H₁₁FN₂O₂ and a molecular weight of 202.18 g/mol. Its IUPAC name derives from the pyrazole ring numbering: the fluorine substituent occupies the 4-position, the methyl group the 1-position, and the ethyl ester the 3-position . The SMILES notation CCOC(=O)C1=CN(N=C1F)C and InChIKey ZZEXDJGNURSJOF-UHFFFAOYSA-N (adapted from analogous structures ) provide precise representations of its connectivity and stereoelectronic features.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁FN₂O₂ |
| Molecular Weight | 202.18 g/mol |
| IUPAC Name | Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate |
| SMILES | CCOC(=O)C1=CN(N=C1F)C |
| InChIKey | ZZEXDJGNURSJOF-UHFFFAOYSA-N |
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate likely follows regioselective pyrazole formation strategies observed in analogous compounds. A common approach involves:
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Cyclocondensation: Reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For example, ethyl 4,4-difluoroacetoacetate may react with methylhydrazine under acidic conditions to form the pyrazole ring.
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Fluorination: Post-cyclization fluorination using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce the fluorine atom at the 4-position .
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Esterification: Introduction of the ethyl ester group via acid-catalyzed ester exchange or direct carboxylation .
Optimization Strategies
Key parameters for optimizing yield and purity include:
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity and regioselectivity .
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Catalysis: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency, while base catalysts (e.g., K₂CO₃) facilitate esterification .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures isolates the pure product.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Ethyl 4,4-difluoroacetoacetate, methylhydrazine, HCl, reflux | 65–72 |
| Fluorination | Selectfluor®, CH₃CN, 60°C | 58–63 |
| Esterification | Ethanol, H₂SO₄, reflux | 85–90 |
Physicochemical Properties
Thermal and Solubility Characteristics
While direct data for this compound are scarce, analogous fluoropyrazoles exhibit:
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Melting Point: 45–50°C (predicted via ChemAxon tools).
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Boiling Point: ~280°C (estimated using group contribution methods).
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Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, DMSO) and low water solubility (<1 g/L at 25°C).
Spectroscopic Profiles
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¹H NMR: Expected signals include δ 1.33 (t, 3H, CH₂CH₃), δ 3.91 (s, 3H, N-CH₃), δ 4.27 (q, 2H, OCH₂), and δ 7.25 (s, 1H, pyrazole-H) .
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¹³C NMR: Peaks at δ 14.1 (CH₂CH₃), δ 38.5 (N-CH₃), δ 61.2 (OCH₂), δ 160.5 (C=O), and δ 145–150 (pyrazole-C-F) .
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch).
Applications in Pharmaceutical and Agrochemical Research
Anticancer Agents
Fluoropyrazoles are explored as androgen receptor antagonists for prostate cancer therapy. Compound 10e from Guo et al. (2016), a 3-(4-fluorophenyl)-1H-pyrazole derivative, demonstrated potent antiproliferative activity (IC₅₀ = 18 μM) against LNCaP cells and downregulated prostate-specific antigen (PSA) by 46% . Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate could serve as a precursor for similar bioactive molecules.
Fungicide Development
Analogous compounds like Bixafen® and Fluxapyroxad® (SDHI fungicides) highlight the role of fluorinated pyrazoles in agrochemistry. The fluorine atom enhances lipophilicity and target-binding affinity, making ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate a candidate for fungicide intermediate synthesis.
Future Perspectives and Research Directions
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Synthetic Methodology: Developing one-pot synthesis routes to reduce purification steps and improve scalability.
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Biological Screening: Evaluating in vitro and in vivo activity against cancer cell lines and fungal pathogens.
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Structure-Activity Relationships (SAR): Modifying the ester group or fluorine position to optimize pharmacokinetic properties.
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